molecular formula C9H11BrClNO B11850958 8-Bromochroman-3-amine hydrochloride

8-Bromochroman-3-amine hydrochloride

Cat. No.: B11850958
M. Wt: 264.54 g/mol
InChI Key: ZCSMJHLHXGFUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromochroman-3-amine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl. It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom at the 8th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-3-amine hydrochloride typically involves the bromination of chroman followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position of chroman. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amine group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromochroman-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Bromochroman-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 8-Bromochroman-4-amine hydrochloride
  • 8-Bromochroman-3-ol
  • 8-Bromochroman-3-carboxylic acid

Comparison: 8-Bromochroman-3-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and biological activity. Compared to 8-Bromochroman-4-amine hydrochloride, the position of the amine group affects the compound’s interaction with biological targets. The presence of the bromine atom distinguishes it from other chroman derivatives, enhancing its potential for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H

InChI Key

ZCSMJHLHXGFUDH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2Br)N.Cl

Origin of Product

United States

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